molecular formula C10H5F3O2S B134448 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 142329-22-4

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No. B134448
M. Wt: 246.21 g/mol
InChI Key: HYHNPVVUDRTIJR-UHFFFAOYSA-N
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Patent
US08518964B2

Procedure details

To ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate dissolved in THF and MeOH was added a solution of LiOH in H2O (1.5 equiv). The reaction media became cloudy so H2O, MeOH and THF were added until a clear solution ensued (Final composition of media=2 THF:1 MeOH:1 H2O) (0.2 M). After 1 h, analysis showed consumption of all the starting material. A large proportion of the volatiles were removed under reduced pressure. The remaining solution was treated with 1N HCl. The precipitate was filtered off and dissolved in a mixture of THF, MeOH and EtOAc. The organic solution was dried over magnesium sulfate and concentrated under reduced pressure to obtain the title compound as a solid. The latter was ground with a mortar and pestle and let dry overnight under high vacuum.
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Reaction Step One
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Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:16]=[CH:15][C:6]2[CH:7]=[C:8]([C:10]([O:12]CC)=[O:11])[S:9][C:5]=2[CH:4]=1.CO.[Li+].[OH-].O>C1COCC1>[F:17][C:2]([F:1])([F:18])[C:3]1[CH:16]=[CH:15][C:6]2[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[S:9][C:5]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC2=C(C=C(S2)C(=O)OCC)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
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Quantity
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reactant
Smiles
CO
Step Seven
Name
Quantity
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reactant
Smiles
CO
Step Eight
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reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction media
ADDITION
Type
ADDITION
Details
were added until a clear solution
CUSTOM
Type
CUSTOM
Details
consumption of all the starting material
CUSTOM
Type
CUSTOM
Details
A large proportion of the volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The remaining solution was treated with 1N HCl
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of THF, MeOH and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC2=C(C=C(S2)C(=O)O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.